molecular formula C19H19ClN6O2 B2378981 1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014074-85-1

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2378981
CAS RN: 1014074-85-1
M. Wt: 398.85
InChI Key: VCTDUBDFXVNOEX-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Research into compounds structurally similar to 1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has focused on their synthesis and reactivity. For instance, studies on the regioselective synthesis of pyrimidine derivatives highlight the versatility of purine-based compounds in creating targeted chemical structures with potential applications in medicinal chemistry and drug design (Majumdar & Das, 1998). Additionally, advancements in synthesizing benzyl-substituted tetrahydropyrazino purinediones demonstrate their use in creating water-soluble compounds with multitarget drug potential for neurodegenerative diseases (Brunschweiger et al., 2014).

Biological Activity and Pharmaceutical Potential

The exploration of purine derivatives extends into assessing their biological activities and potential pharmaceutical applications. Notably, research on 8-aminoalkyl derivatives of purine-2,6-dione has revealed compounds with significant psychotropic activity, suggesting their utility in designing new ligands for serotonin and dopamine receptors (Chłoń-Rzepa et al., 2013). Moreover, studies on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with the compound of interest, have shown potent cytotoxic effects against various cancer cell lines, underscoring the therapeutic potential of purine-based compounds (Deady et al., 2003).

Metal Complex Formation and Nucleobase Recognition

Research on metal complexes of 6-pyrazolylpurine derivatives, akin to the compound , has contributed to understanding metal-mediated base pair formation in nucleic acids. These studies have implications for developing new materials and methods in nanotechnology and molecular biology (Sinha et al., 2015).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDUBDFXVNOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

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